molecular formula C18H19N3O2 B5887080 2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide

2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide

Cat. No. B5887080
M. Wt: 309.4 g/mol
InChI Key: BSEMNWNUFPBWNV-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide, also known as DMF-DAA-AM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes.

Mechanism of Action

2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide works by inhibiting PKC, an enzyme that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. PKC is also involved in the regulation of ion channels and transporters, as well as the release of neurotransmitters. By inhibiting PKC, 2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide has been shown to have several biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from damage. 2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide has also been shown to improve cognitive function in animal models of ischemic stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of 2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide is its potency as a PKC inhibitor. It has been shown to have a higher affinity for PKC than other PKC inhibitors such as staurosporine and bisindolylmaleimide. However, one limitation of 2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide is its limited solubility in water, which can make it challenging to use in certain lab experiments.

Future Directions

There are several potential future directions for research on 2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide. One direction is to further investigate its anti-tumor effects and potential use in cancer therapy. Another direction is to study its neuroprotective effects in more detail and explore its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is a need for further research on the safety and toxicity of 2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide to determine its potential use in clinical settings.

Synthesis Methods

2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide can be synthesized using a multi-step process starting with the reaction of 3,4-dimethylphenylacetonitrile with 2-amino-5-dimethylaminofuran. The resulting product is then reacted with acryloyl chloride to produce 2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide. The purity of the compound can be improved through recrystallization and column chromatography.

Scientific Research Applications

2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects. 2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide has also been studied for its potential use in treating ischemic stroke and traumatic brain injury.

properties

IUPAC Name

(E)-2-cyano-3-[5-(dimethylamino)furan-2-yl]-N-(3,4-dimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-12-5-6-15(9-13(12)2)20-18(22)14(11-19)10-16-7-8-17(23-16)21(3)4/h5-10H,1-4H3,(H,20,22)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEMNWNUFPBWNV-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=C(O2)N(C)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)N(C)C)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-3-[5-(dimethylamino)furan-2-yl]-N-(3,4-dimethylphenyl)prop-2-enamide

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